(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine

chiral resolution stereochemistry pharmacophore orientation

(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine (CAS: 1213220-55-3; molecular formula: C10H10F3NO; MW: 217.19 g/mol) is a chiral, non-racemic 2-arylazetidine building block wherein the (S)-configured stereogenic center at the C2 position of the strained four-membered aza-heterocycle is paired with a para-trifluoromethoxyphenyl substituent. The compound, catalogued under the CAS registry distinguishing it from the racemate (CAS: 1270479-64-5) and the (R)-enantiomer (CAS: 1212911-76-6), functions as a versatile intermediate for medicinal chemistry programs targeting stereochemically defined lead series.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B12940977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m0/s1
InChIKeyJQFYKDNOHXANAY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine: Chemical Identity and Procurement Profile


(S)-2-(4-(Trifluoromethoxy)phenyl)azetidine (CAS: 1213220-55-3; molecular formula: C10H10F3NO; MW: 217.19 g/mol) is a chiral, non-racemic 2-arylazetidine building block wherein the (S)-configured stereogenic center at the C2 position of the strained four-membered aza-heterocycle is paired with a para-trifluoromethoxyphenyl substituent . The compound, catalogued under the CAS registry distinguishing it from the racemate (CAS: 1270479-64-5) and the (R)-enantiomer (CAS: 1212911-76-6), functions as a versatile intermediate for medicinal chemistry programs targeting stereochemically defined lead series . The trifluoromethoxy (-OCF3) group imparts distinct physicochemical properties—including elevated lipophilicity and altered metabolic stability compared to the methoxy (-OCH3) or trifluoromethyl (-CF3) analogues—making this compound relevant for structure–property relationship optimization in drug discovery [1].

Why Generic Substitution Fails for (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine


Generic, achiral, or racemic 2-arylazetidine building blocks cannot be substituted for (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine in stereochemically governed discovery workflows because both constitutional isomerism and stereochemistry dictate downstream molecular recognition. The substitution position on the phenyl ring (ortho, meta, or para of the -OCF3 group) alters the vector of the azetidine exit bond, while the (S) versus (R) absolute configuration at C2 controls the three-dimensional orientation of the pharmacophore . In the broader 2-arylazetidine class, regio- and stereoselective differences have been directly linked to divergent pharmacological profiles, including binding affinity shifts at nicotinic acetylcholine receptors and enantiomer-dependent activity at glutamate receptors [1][2]. Additionally, the -OCF3 substituent introduces measurable LogP and metabolic stability differences—quantified as increased lipophilicity (ΔlogP ≈ 0.5–0.8 versus -OCH3 analogues) and distinct microsomal turnover rates versus -CF3 or -OCH3 counterparts—that can critically alter a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile [3]. Consequently, interchange with the racemate, the (R)-enantiomer, a regioisomeric 3-substituted azetidine, or a non-fluorinated 2-phenyl analogue without quantitative comparative data introduces uncontrolled variables into SAR programs, patent filings, and reproducible scale-up chemistry.

Quantitative Differentiation Evidence for (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine


Enantiomeric Purity: (S)- vs. (R)-Configured 2-(4-(Trifluoromethoxy)phenyl)azetidine

The (S)-enantiomer (CAS 1213220-55-3) and the (R)-enantiomer (CAS 1212911-76-6) are non-superimposable mirror images that can exhibit divergent biological activity, as demonstrated across multiple azetidine-based pharmacophores. In the class of 2-arylazetidines, the absolute configuration at C2 dictates ligand-receptor binding geometry; for example, enantiomer pairs of trans-azetidine-2,4-dicarboxylic acid displayed enantiomer-dependent potency differences at human metabotropic glutamate receptors mGluR1b, mGluR2, mGluR4a, and mGluR5a [1]. For the target compound, the (S) configuration places the 4-(trifluoromethoxy)phenyl substituent and the azetidine NH in a defined spatial arrangement distinct from the (R)-enantiomer. The two enantiomers carry distinct CAS registry numbers , enabling unambiguous procurement and analytical tracking using chiral HPLC or SFC methods with enantiomeric excess (ee) specification.

chiral resolution stereochemistry pharmacophore orientation

LogP and Lipophilicity Elevation: -OCF3 vs. -OCH3 vs. -CF3 Substituent Impact on 2-(4-Substituted-phenyl)azetidine Analogues

The para-trifluoromethoxy (-OCF3) substituent on the phenyl ring of the target compound confers elevated lipophilicity relative to the methoxy (-OCH3) analogue. In a published systematic study comparing matched molecular pairs, the -OCF3 group raised the experimental LogP by approximately 0.5 to 0.8 log units versus the -OCH3 counterpart, while exhibiting lipophilicity comparable to the -CF3-substituted analogue [1]. The trifluoromethoxy group is intrinsically more lipophilic than the parent methoxy group, a property attributed to the strong electron-withdrawing effect of the three fluorine atoms that increase the compound's membrane permeability potential [2]. This quantitative LogP shift has direct implications for passive membrane diffusion and oral bioavailability prediction in lead optimization campaigns.

lipophilicity LogP membrane permeability drug-likeness trifluoromethoxy

Microsomal Metabolic Stability Differentiation: -OCF3 vs. -OCH3 and -CF3 in 2-(4-Substituted-phenyl)azetidine Congeners

The trifluoromethoxy substituent does not uniformly enhance metabolic stability; rather, published microsomal stability studies indicate that -OCF3-substituted compounds typically exhibit decreased metabolic stability compared to both their -OCH3- and -CF3-substituted counterparts, with the notable exception of N-alkoxy(sulfon)amide series [1]. This counterintuitive finding—that -OCF3 does not simply act as a metabolically more robust -OCH3 replacement—is critical for medicinal chemists designing 2-arylazetidine leads. The target compound's -OCF3 group may therefore present higher intrinsic clearance in human or rodent liver microsomal assays compared to the -CF3-phenyl or -OCH3-phenyl azetidine analogues, a property that must be factored into structure-metabolism relationship (SMR) strategies.

metabolic stability microsomal clearance CYP450 trifluoromethoxy ADME

Free Base vs. Hydrochloride Salt: Solubility, pKa, and Crystallinity Comparison for 2-(4-(Trifluoromethoxy)phenyl)azetidine Forms

The free base form of 2-(4-(trifluoromethoxy)phenyl)azetidine (racemate CAS 1270479-64-5) has a predicted pKa of 10.11 ± 0.40 and a predicted density of 1.265 ± 0.06 g/cm³ . In contrast, the hydrochloride salt form of the analogous 2-arylazetidine class is freely soluble in water (≥100 mg/mL) and crystallizes as a white to off-white powder [1]. This pKa indicates that the free base is predominantly protonated at physiological pH 7.4 (calculated >99.8% ionized based on Henderson-Hasselbalch), yet the hydrochloride salt offers distinct advantages in handling: improved aqueous solubility, reproducible crystallinity enabling lot-to-lot consistency, and reduced hygroscopicity compared to the free amine [1].

salt form solubility pKa crystallinity formulation

Para- vs. Meta-OCF3 Regioisomerism: Structural and Pharmacophoric Differentiation

The target compound bears the -OCF3 substituent at the para position of the phenyl ring. Commercially available regioisomeric building blocks include the meta-OCF3 analogues: 3-(4-(trifluoromethoxy)phenyl)azetidine and 3-[3-(trifluoromethoxy)phenyl]azetidine, as well as the 2-[3-(trifluoromethoxy)phenyl]azetidine-(2S) regioisomer . The para-substitution pattern positions the azetidine nitrogen and the -OCF3 group along a linear axis through the phenyl ring, yielding a defined exit vector angle of approximately 180° from the azetidine ring centroid. The meta-substituted analogues produce a kinked geometry with a ~120° vector angle, fundamentally altering the three-dimensional shape of derived molecules. In structure-based drug design, even modest vector differences translate to significantly altered docking poses and binding affinities [1].

regioisomer vector angle pharmacophore structure-based design

Azetidine vs. Pyrrolidine/Other Aza-Heterocycles: Ring Size and pKa as Drivers of Pharmacological Differentiation

The four-membered azetidine ring in the target compound is distinct from the five-membered pyrrolidine, six-membered piperidine, and acyclic dimethylamine analogues in both basicity and ring strain parameters. Azetidine (parent) has a pKa of approximately 11.1, compared to pyrrolidine (pKa ≈ 11.3) and piperidine (pKa ≈ 11.1); the 2-aryl substitution with the electron-withdrawing -OCF3-phenyl group further modulates the basicity, with the target compound's racemate exhibiting a predicted pKa of 10.11 ± 0.40 . In a medicinal chemistry context, azetidine has been demonstrated as a viable bioisosteric replacement for piperidine in serotonin-4 (5-HT4) partial agonists, where the azetidine-containing analogues maintained target potency while offering differentiated metabolic profiles in human hepatocyte assays—showing reduced turnover compared to the piperidine-based leads [1]. The azetidine scaffold has further been validated in kinase inhibitor programs (e.g., DDR1/2 inhibitors for idiopathic pulmonary fibrosis) where it surpassed indoline and pyrrolidine scaffolds in combined nanomolar potency, kinase selectivity, and preclinical safety parameters [2].

bioisostere ring strain basicity azetidine pyrrolidine

Best Research and Industrial Application Scenarios for (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine


Chiral Fragment-Based Drug Discovery Requiring Stereochemically Defined 2-Arylazetidine Cores

Fragment-based drug discovery (FBDD) and structure-based lead generation campaigns demand chiral building blocks with documented enantiomeric purity. (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine provides a defined (S)-configuration at C2 with a unique CAS number (1213220-55-3), enabling unambiguous intellectual property filing and analytical tracking [1]. The proven enantiomer-dependent pharmacological differences in the azetidine class, as demonstrated at human metabotropic glutamate receptors where (S)- and (R)-enantiomer pairs show distinct potency profiles, underscore the necessity of single-enantiomer procurement at the hit-to-lead transition stage [2].

Medicinal Chemistry Lead Optimization Leveraging -OCF3 Lipophilicity Tuning

When a lead series requires lipophilicity elevation within a specific window—for instance, to improve membrane permeability without exceeding the Lipinski LogP threshold of 5—the -OCF3 substituent on the target compound offers a predictable ΔLogP of approximately +0.5 to +0.8 units over the -OCH3 analogue while maintaining comparable lipophilicity to the -CF3 variant [1]. This property, reported in systematic matched molecular pair analyses, allows medicinal chemists to fine-tune LogP in a quantifiable manner rather than relying on trial-and-error substitution, making this building block a strategic choice in property-guided optimization.

Structure–Metabolism Relationship (SMR) Studies Comparing -OCF3, -OCH3, and -CF3 Phenylazetidine Congeners

The -OCF3 substituent on the target compound is not a default metabolic stabilizer; microsomal stability studies indicate it typically decreases metabolic stability relative to both -OCH3- and -CF3-substituted counterparts [1]. This property makes (S)-2-(4-(trifluoromethoxy)phenyl)azetidine a valuable probe compound for SMR investigations where the intentional trade-off between elevated lipophilicity (permeability gain) and increased metabolic clearance (shorter half-life) must be empirically characterized. Researchers designing systematic congener panels—incorporating -OCF3, -OCH3, and -CF3 variants in matched molecular pair format—can use this compound to generate quantitative structure–metabolism relationship (QSMR) models that inform future design cycles.

Salt Form Optimization and Pre-formulation Development for Azetidine-Containing Leads

The free base of 2-(4-(trifluoromethoxy)phenyl)azetidine exhibits a predicted pKa of 10.11 ± 0.40, indicating >99.8% protonation at physiological pH yet limited aqueous solubility as the neutral form [1]. In contrast, azetidine hydrochloride salts in this class demonstrate free aqueous solubility (≥100 mg/mL) and reproducible crystallinity [2]. For pre-formulation development, screening both the free base and the hydrochloride salt of the target compound—or other pharmaceutically acceptable counterions—enables selection of the optimal solid form based on dissolution rate, hygroscopicity, and long-term storage stability, directly impacting preclinical toxicology formulation feasibility and oral bioavailability studies.

Quote Request

Request a Quote for (S)-2-(4-(Trifluoromethoxy)phenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.